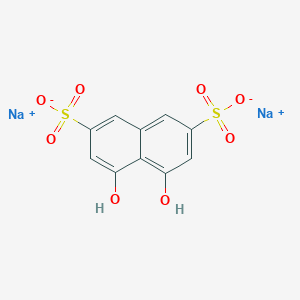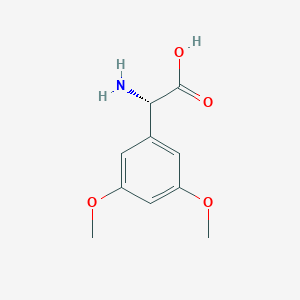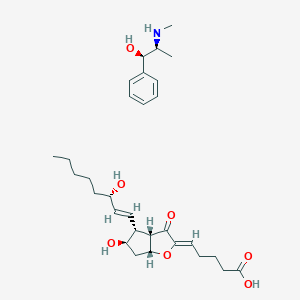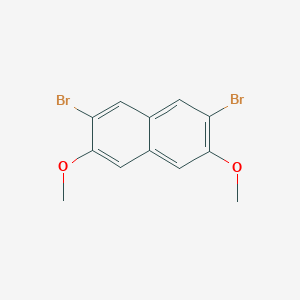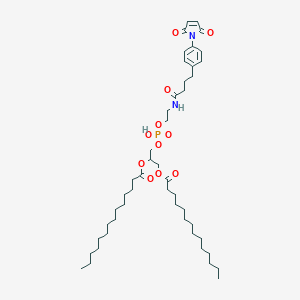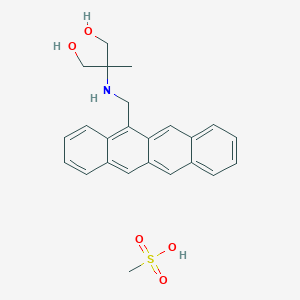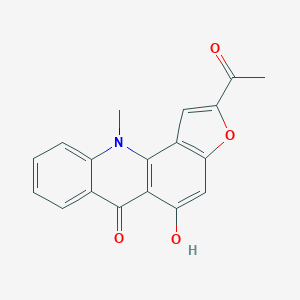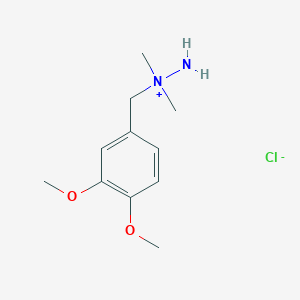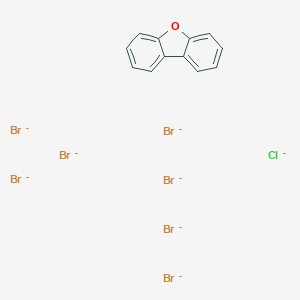
Dibenzofuran, heptabromochloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzofuran, heptabromochloro- is a synthetic compound that has been widely used in scientific research for its unique properties. It is a halogenated aromatic hydrocarbon that is commonly used as a flame retardant in various industrial applications. This compound has gained significant attention due to its potential applications in the field of environmental science, toxicology, and pharmacology.
Mécanisme D'action
The mechanism of action of dibenzofuran, heptabromochloro- is not well understood. However, it is believed to act as a flame retardant by inhibiting the combustion process. It is also thought to have potential applications in the field of pharmacology, where it may act as an anticancer agent.
Effets Biochimiques Et Physiologiques
Studies have shown that dibenzofuran, heptabromochloro- can have adverse effects on human health. Exposure to this compound has been associated with an increased risk of cancer, developmental disorders, and reproductive toxicity. It is also known to have a negative impact on the endocrine system and can disrupt hormone function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using dibenzofuran, heptabromochloro- in lab experiments is its unique properties as a flame retardant. This compound can be used to investigate the fire resistance of various materials, including textiles and plastics. However, the limitations of this compound include its potential toxicity and environmental impact.
Orientations Futures
There are several potential future directions for research involving dibenzofuran, heptabromochloro-. One area of interest is its potential applications in the field of pharmacology, where it may act as an anticancer agent. Another area of interest is its potential impact on the environment, where further studies are needed to investigate its potential toxicity and environmental impact. Additionally, research is needed to develop safer flame retardants that can replace dibenzofuran, heptabromochloro- in various industrial applications.
Conclusion:
In conclusion, dibenzofuran, heptabromochloro- is a synthetic compound that has been widely used in scientific research for its unique properties. While it has potential applications in various fields, its adverse effects on human health and the environment should be carefully considered. Further research is needed to fully understand the mechanism of action of this compound and to develop safer alternatives for its various applications.
Méthodes De Synthèse
The synthesis of dibenzofuran, heptabromochloro- involves the reaction of dibenzo-p-dioxin with a mixture of bromine and chlorine. This reaction results in the formation of heptabromochlorodibenzo-p-dioxin, which is then subjected to a dehydrogenation reaction to produce dibenzofuran, heptabromochloro-.
Applications De Recherche Scientifique
Dibenzofuran, heptabromochloro- has been extensively used in scientific research for its unique properties. It is commonly used as a flame retardant in various industrial applications, including electronics, textiles, and plastics. This compound has also been used in environmental studies to investigate its potential impact on the ecosystem.
Propriétés
Numéro CAS |
107207-37-4 |
|---|---|
Nom du produit |
Dibenzofuran, heptabromochloro- |
Formule moléculaire |
C12H8Br7ClO-8 |
Poids moléculaire |
763 g/mol |
Nom IUPAC |
dibenzofuran;heptabromide;chloride |
InChI |
InChI=1S/C12H8O.7BrH.ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;;;;;;;;/h1-8H;8*1H/p-8 |
Clé InChI |
ZGHHQGOOCXANJA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3O2.[Cl-].[Br-].[Br-].[Br-].[Br-].[Br-].[Br-].[Br-] |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3O2.[Cl-].[Br-].[Br-].[Br-].[Br-].[Br-].[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



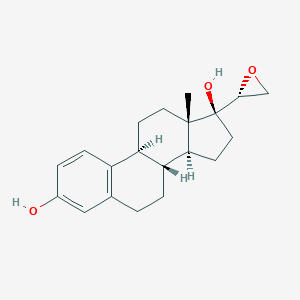
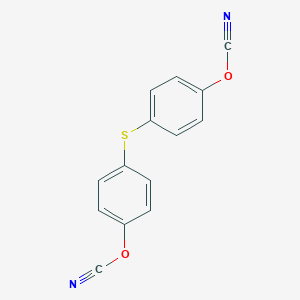
![Imidazo[1,2-a]pyridin-2-yl-acetic acid](/img/structure/B8433.png)
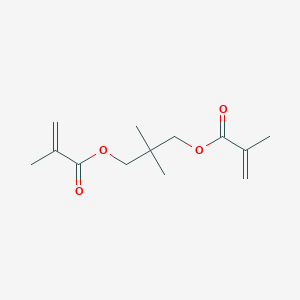
![1-(Benzylidenehydrazinylidene)-7-chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-1,3,4,10-tetrahydroacridin-9(2H)-one](/img/structure/B8436.png)
![6-(2-Hydroxypropoxy)[3,4'-bipyridine]-5-carbonitrile](/img/structure/B8442.png)
